ethyl 2-[(2,3-dimethoxybenzyl)amino]-3-[(2-ethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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Overview
Description
ETHYL 2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with various functional groups such as ethoxy, dimethoxyphenyl, and carbamoyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzylamine and 2-ethoxyphenyl isocyanate. The synthesis process may involve the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong base and a suitable solvent.
Introduction of Functional Groups: The dimethoxyphenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Carbamoylation: The carbamoyl group is introduced using reagents like isocyanates under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- 1,3-Dioxolane, 2-ethyl-2-methyl-
Uniqueness
ETHYL 2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and its thieno[2,3-c]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C28H33N3O6S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 2-[(2,3-dimethoxyphenyl)methylamino]-3-[(2-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C28H33N3O6S/c1-5-36-21-12-8-7-11-20(21)30-26(32)24-19-14-15-31(28(33)37-6-2)17-23(19)38-27(24)29-16-18-10-9-13-22(34-3)25(18)35-4/h7-13,29H,5-6,14-17H2,1-4H3,(H,30,32) |
InChI Key |
KPAQUZYJCKUJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCN(C3)C(=O)OCC)NCC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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